molecular formula C9H6FNO B2844337 4-Fluoroisoquinolin-1-ol CAS No. 1934536-53-4

4-Fluoroisoquinolin-1-ol

Cat. No. B2844337
M. Wt: 163.151
InChI Key: XUTQWYYUPAMYGV-UHFFFAOYSA-N
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Description

4-Fluoroisoquinolin-1-ol is a chemical compound with the molecular formula C9H6FNO . It has a molecular weight of 163.15 . This compound is used in laboratory chemicals .


Synthesis Analysis

The synthesis of fluorinated isoquinolines, such as 4-Fluoroisoquinolin-1-ol, has seen significant advancements in the past decade . These synthetic approaches are classified based on the standpoint of organic synthesis: direct introduction of fluorine onto the isoquinoline ring, construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring, and simultaneous installation of an isoquinoline framework and a fluorine substituent .


Molecular Structure Analysis

The molecular structure of 4-Fluoroisoquinolin-1-ol consists of a nine-membered carbon ring with a nitrogen atom, a fluorine atom, and a hydroxyl group .


Physical And Chemical Properties Analysis

4-Fluoroisoquinolin-1-ol is a solid compound . It has a molecular weight of 163.15 and a molecular formula of C9H6FNO . The specific physical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

4-Fluoroisoquinolin-1-ol and its derivatives are pivotal in synthetic organic chemistry, particularly in constructing complex molecules. The compound's inherent reactivity, stemming from the fluorine atom and the isoquinoline scaffold, facilitates diverse synthetic transformations. For instance, one study demonstrates a one-pot synthesis of 1-(trifluoromethyl)-4-fluoro-1,2-dihydroisoquinolines and 4,4-difluorotetrahydroisoquinolines using a silver-catalyzed intramolecular aminofluorination of alkyne, highlighting an efficient pathway to synthesize various fluorinated isoquinolines (Liu et al., 2013). This method underscores the strategic incorporation of fluorine atoms to modulate chemical reactivity and physicochemical properties of molecules.

Medicinal Chemistry and Drug Design

In the realm of medicinal chemistry, fluorinated heterocycles, including 4-fluoroisoquinolin-1-ol derivatives, are extensively explored for their potential therapeutic applications. The introduction of fluorine can significantly influence the biological activity, metabolic stability, and membrane permeability of pharmaceutical compounds. A notable example includes the development of novel 4-fluoroisoquinoline derivatives as potent antitumor agents, where the fluorine atom plays a crucial role in modulating the activity and selectivity of these molecules (Chou et al., 2010).

Imaging Agents and Diagnostic Applications

Fluorinated isoquinolines find applications in the development of imaging agents, particularly for positron emission tomography (PET). The presence of a fluorine atom allows for the incorporation of radioactive fluorine-18, making these compounds useful as radiotracers. For example, derivatives of 4-fluoroisoquinolin-1-ol have been evaluated for their potential in imaging vesicular monoamine transporter 2 (VMAT2) sites in the human brain, showcasing the utility of fluorinated compounds in diagnostic medicine and neuroscience research (Lin et al., 2010).

Safety And Hazards

The safety data sheet for 4-Fluoroisoquinolin-1-ol indicates that it has some hazards. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

4-fluoro-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO/c10-8-5-11-9(12)7-4-2-1-3-6(7)8/h1-5H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUTQWYYUPAMYGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CNC2=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoroisoquinolin-1-ol

CAS RN

1934536-53-4
Record name 4-fluoroisoquinolin-1(2H)-one
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